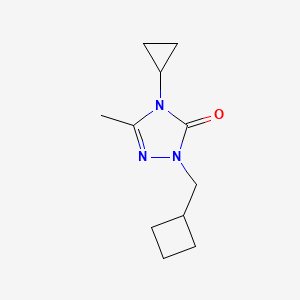

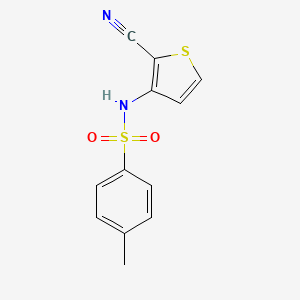

![molecular formula C17H13F4N3O B2849880 4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860651-08-7](/img/structure/B2849880.png)

4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

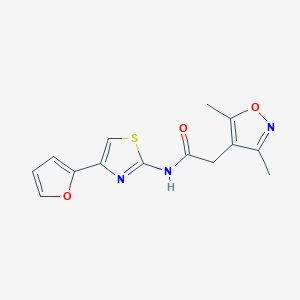

The compound contains several functional groups including a triazole ring, a fluorophenyl group, a trifluoromethyl group, and a benzyl group. These groups are known to exhibit various chemical properties and are commonly found in many pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The fluorophenyl and trifluoromethyl groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered triazole ring, which includes two nitrogen atoms and three carbon atoms. The fluorophenyl and trifluoromethyl groups would be attached to different carbon atoms in the ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the triazole ring might participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of fluorine atoms could increase its stability and lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

The triazole and its derivatives are often used as intermediates in the synthesis of pharmaceutical compounds. The presence of fluorine atoms can significantly influence the biological activity of these molecules, making them valuable in drug design . The trifluoromethyl group, in particular, is known for increasing the metabolic stability of pharmaceuticals.

Spectroelectrochemical Properties

Compounds with triazole rings have been studied for their spectroelectrochemical properties, which are crucial in the development of electrochromic materials, chemical sensors, and photodynamic therapy agents . The electron-withdrawing effect of the fluorine atoms can modulate the electronic properties of these compounds, affecting their redox behavior.

Antimicrobial Agents

Triazoles are known for their antimicrobial properties. The specific structure of this compound suggests potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Anti-Cancer Research

Fluorinated compounds, such as the one , are increasingly being explored for their anti-cancer properties. The introduction of fluorine atoms into organic molecules can enhance their ability to interact with biological targets, potentially leading to the development of new anticancer drugs .

Catalysis

The triazole compound could serve as a ligand in catalytic processes, particularly in transition metal-catalyzed reactions. The fluorine atoms might improve the ligand’s electronic properties, thereby enhancing the catalyst’s performance .

Material Science

Due to their stability and unique electronic properties, triazole derivatives are being investigated for their application in material science, including the development of organic semiconductors and photovoltaic materials .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .

Mode of Action

It’s known that trifluoromethyl-containing compounds can interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Trifluoromethyl-containing compounds are known to interact with various biochemical pathways, leading to a range of pharmacological effects .

Pharmacokinetics

The trifluoromethyl group is known to improve the metabolic stability of pharmaceuticals, potentially enhancing their bioavailability .

Result of Action

Trifluoromethyl-containing compounds are known to exhibit a range of pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F4N3O/c1-11-22-23(10-12-3-2-4-13(9-12)17(19,20)21)16(25)24(11)15-7-5-14(18)6-8-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZQEAONHHMQKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2849798.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2849802.png)

![N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2849804.png)

![1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2849807.png)

![N-[(2Z)-3-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-ylidene]hydroxylamine](/img/structure/B2849817.png)